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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of experimental data and methodologies for validating the function of the

Met-12 gene through complementation assays. We present a detailed analysis of Met-12's role

in the methionine biosynthesis pathway and compare its functional complementation with its

key homolog, Met-13.

In the budding yeast Saccharomyces cerevisiae, the synthesis of the essential amino acid

methionine is a vital metabolic process. Within this pathway, the gene MET12 is predicted to

encode a methylenetetrahydrofolate reductase (MTHFR). This enzyme plays a crucial role by

catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This

step is critical as it supplies the methyl group necessary for the final stage of methionine

synthesis, the methylation of homocysteine.

Functional validation of genes like MET12 is often achieved through complementation assays.

These assays determine if a gene can restore a lost function in a mutant organism. In this

context, a met mutant strain, incapable of producing its own methionine and thus requiring it for

growth (a condition known as auxotrophy), is transformed with a functional copy of the gene in

question. If the gene is functional, it will "complement" the mutation, allowing the organism to

grow in a medium lacking methionine.

This guide will delve into the specifics of using complementation assays to validate the function

of Met-12, compare its efficacy with its homolog Met-13, and provide detailed protocols for

replicating these experiments.
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Comparative Analysis of Met-12 and Met-13
Complementation
S. cerevisiae possesses two genes with sequence similarity to MTHFR: MET12 and MET13.

While both are predicted to have similar functions, experimental evidence indicates that MET13

is the primary MTHFR under standard laboratory conditions. Disruption of MET13 results in

methionine auxotrophy, whereas disruption of MET12 does not produce a discernible

phenotype.[1] This suggests that Met-13 is the dominant enzyme for methionine synthesis.

Complementation studies have shown that overexpression of MET12 is unable to rescue the

methionine auxotrophy of a met13Δ strain.[1] Conversely, expressing a functional copy of

MET13 in a met13Δ strain restores growth on methionine-deficient media. Interestingly, the

human MTHFR has been shown to successfully complement the met13 mutation in yeast,

highlighting the functional conservation of this enzyme across species.[1]

While MET12 from S. cerevisiae may not complement the loss of its homolog under standard

conditions, it has been shown to be a functional MTHFR. When expressed in an E. coli strain

lacking its own MTHFR (a ΔmetF mutant), yeast MET12 was able to rescue the mutant's

growth, confirming its enzymatic activity.[2]

The following table summarizes the comparative performance of Met-12 and its alternatives in

complementation assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15567615?utm_src=pdf-body
https://www.yeastgenome.org/locus/S000005944
https://www.yeastgenome.org/locus/S000005944
https://www.yeastgenome.org/locus/S000005944
https://www.researchgate.net/figure/A-Distribution-of-conserved-sequence-motifs-in-MET12-MET13-H-sapiens-MTHFR-and-E_fig4_44668422
https://www.benchchem.com/product/b15567615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene/Construct Mutant Strain
Complementation
Outcome

Interpretation

S. cerevisiae MET12 S. cerevisiae met13Δ No

Met-12 cannot

compensate for the

loss of the primary

MTHFR, Met-13,

under standard

conditions.

S. cerevisiae MET13 S. cerevisiae met13Δ Yes

Met-13 is the primary

functional MTHFR for

methionine

biosynthesis in yeast.

Human MTHFR S. cerevisiae met13Δ Yes

The function of

MTHFR is conserved

between humans and

yeast.

S. cerevisiae MET12 E. coli ΔmetF Yes

Met-12 is a functional

MTHFR, capable of

complementing a

bacterial mutant.

Signaling Pathway and Experimental Workflow
To visually represent the biochemical context and experimental design, the following diagrams

illustrate the methionine biosynthesis pathway and the workflow of a complementation assay.
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Methionine biosynthesis pathway in S. cerevisiae.
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Experimental workflow for a complementation assay.

Detailed Experimental Protocols
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The following are detailed methodologies for performing a complementation assay to validate

the function of Met-12.

Yeast Strains and Plasmids
Yeast Strain: A methionine auxotrophic strain of S. cerevisiae, such as a met13Δ strain (e.g.,

from the BY4741 background).

Plasmids:

An expression vector containing the MET12 open reading frame (ORF) under the control

of a suitable promoter (e.g., the constitutive GPD promoter).

A positive control plasmid containing the MET13 ORF.

A negative control empty vector.

Plasmids should contain a selectable marker for transformation (e.g., URA3, LEU2).

Yeast Transformation (Lithium Acetate/PEG Method)
Inoculate a single colony of the met13Δ strain into 5 mL of YPD medium and grow overnight

at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and

grow to an OD₆₀₀ of 0.5-0.6.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge

for 30 seconds and discard the supernatant.

Resuspend the cells in 100 µL of transformation mix per transformation:

240 µL of 50% (w/v) PEG 3350

36 µL of 1.0 M Lithium Acetate
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50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

1-5 µg of plasmid DNA in a volume of up to 74 µL

Vortex the mixture vigorously for 1 minute.

Incubate at 42°C for 40 minutes.

Pellet the cells by centrifugation for 30 seconds, remove the supernatant.

Resuspend the cell pellet in 1 mL of sterile water.

Plate 100-200 µL of the cell suspension onto selective media (e.g., SD-Ura if using a URA3

plasmid marker) and incubate at 30°C for 2-3 days until colonies appear.

Complementation Spot Test Assay
Inoculate single colonies of each transformant (MET12, MET13, and empty vector) and the

untransformed met13Δ strain into 5 mL of selective liquid media (e.g., SD-Ura) and grow

overnight at 30°C.

The next day, measure the OD₆₀₀ of each culture and dilute to an OD₆₀₀ of 1.0 in sterile

water.

Create a 10-fold serial dilution series for each culture (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

Spot 5 µL of each dilution onto two types of agar plates:

SD complete: Synthetic Dextrose media containing all amino acids. This serves as a

growth control.

SD -Met: Synthetic Dextrose media lacking methionine. This is the test for

complementation.

Incubate the plates at 30°C for 2-4 days and document the growth by imaging the plates.

Growth on the SD -Met plate indicates successful complementation.

Conclusion
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Complementation assays are a powerful tool for validating gene function. In the case of S.

cerevisiae Met-12, these assays reveal a nuanced role in methionine biosynthesis. While it is a

functional methylenetetrahydrofolate reductase, it appears to be secondary to its homolog,

Met-13, under standard laboratory conditions. The ability of human MTHFR to complement the

yeast met13Δ mutant underscores the evolutionary conservation of this critical metabolic

pathway, offering valuable insights for researchers in fields ranging from basic science to drug

development. The provided protocols offer a robust framework for further investigation into the

function of Met-12 and other related genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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